1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
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Overview
Description
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenylethyl group and a phenylpyrrolidinylmethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea typically involves the reaction of 1-phenylpyrrolidine with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
Temperature: Typically between 50°C to 100°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process may include:
Reactant Feed: Continuous feeding of reactants into a reactor.
Reaction Control: Monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentration.
Purification: Post-reaction purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, influencing signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-pyrrolidinone: A structurally related compound with similar pharmacological properties.
N-Phenylpyrrolidine:
Uniqueness
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea is unique due to its specific combination of phenylethyl and phenylpyrrolidinylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(21-14-13-17-8-3-1-4-9-17)22-16-19-12-7-15-23(19)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGHOMMOXXPFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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